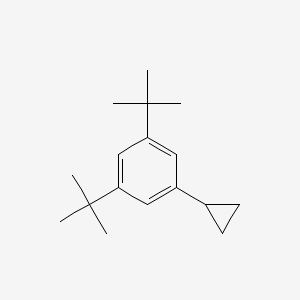
1,3-Di-tert-butyl-5-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-tert-butyl-5-cyclopropylbenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,3-Di-tert-butyl-5-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tert-butyl chloride and cyclopropyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
1,3-Di-tert-butyl-5-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1,3-Di-tert-butyl-5-cyclopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in drug development.
Mécanisme D'action
The mechanism by which 1,3-Di-tert-butyl-5-cyclopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and cyclopropyl ring contribute to its unique binding properties, affecting the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
1,3-Di-tert-butyl-5-cyclopropylbenzene can be compared with other similar compounds, such as:
1,3-Di-tert-butylbenzene: Lacks the cyclopropyl group, leading to different chemical and physical properties.
1,3-Di-tert-butyl-5-methylbenzene: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
1,3-Di-tert-butyl-5-iodobenzene: The presence of an iodine atom introduces different reactivity, particularly in halogenation reactions.
Propriétés
Formule moléculaire |
C17H26 |
|---|---|
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1,3-ditert-butyl-5-cyclopropylbenzene |
InChI |
InChI=1S/C17H26/c1-16(2,3)14-9-13(12-7-8-12)10-15(11-14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
Clé InChI |
NXCIFZRSARLUFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



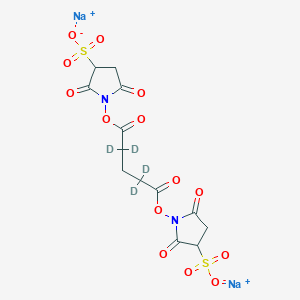
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
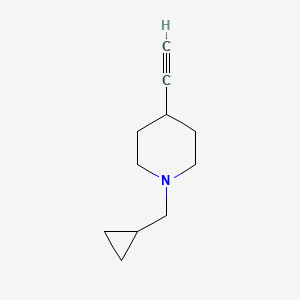
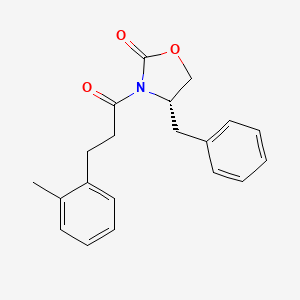
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
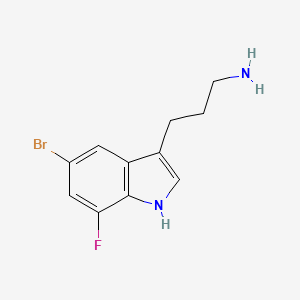
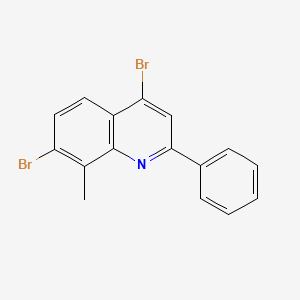
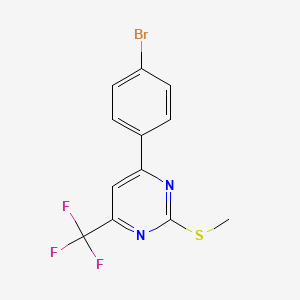
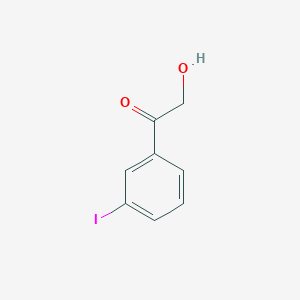
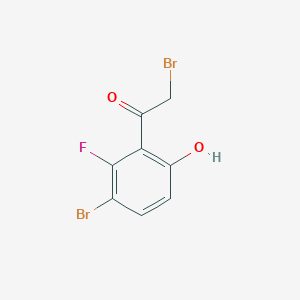
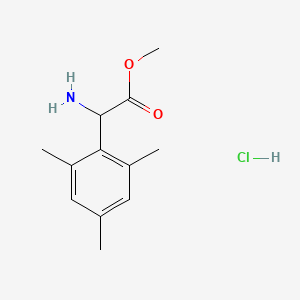
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
